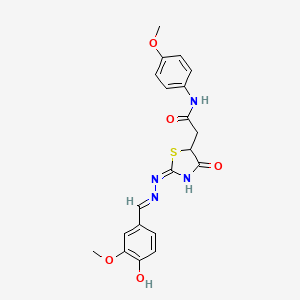
2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O5S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((E)-2-((E)-(4-hydroxy-3-methoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activities associated with this compound.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolidinone ring, hydrazone linkage, and methoxy-substituted aromatic groups. This structural configuration is believed to contribute to its biological activity.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to This compound can induce apoptosis in various cancer cell lines through multiple signaling pathways.
- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis via extrinsic and intrinsic pathways. For instance, compounds related to this structure have demonstrated the ability to activate caspases and alter mitochondrial membrane potential, leading to cell death in cancerous cells such as HeLa and A549 .
- Case Study : A study evaluating the cytotoxic effects of thiazolidinones reported that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like irinotecan, indicating their potential as effective anticancer agents .
Antimicrobial Activity
Thiazolidinones are also noted for their antimicrobial properties against various bacterial strains.
- Inhibition Studies : Compounds structurally similar to the target compound have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives demonstrated high inhibition constants and binding energies in molecular docking studies, suggesting strong interactions with bacterial targets .
- Data Table : Below is a summary of antimicrobial activity against selected bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 4g | Staphylococcus aureus | 18 | 32 |
| 4p | Escherichia coli | 15 | 64 |
| 3c | Pseudomonas aeruginosa | 20 | 16 |
Toxicological Studies
While the biological activities are promising, safety assessments are crucial. Recent studies have indicated that certain thiazolidinone derivatives may exhibit cytotoxic effects on non-cancerous cells at higher concentrations. For instance, one study reported degenerative effects on zebrafish testis tissue when exposed to thiazolidinone compounds .
特性
IUPAC Name |
2-[(2E)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S/c1-28-14-6-4-13(5-7-14)22-18(26)10-17-19(27)23-20(30-17)24-21-11-12-3-8-15(25)16(9-12)29-2/h3-9,11,17,25H,10H2,1-2H3,(H,22,26)(H,23,24,27)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGLLVWIDXWDAA-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CC(=C(C=C3)O)OC)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=CC(=C(C=C3)O)OC)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














